N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation reaction between an aldehyde and a hydrazide. The general synthetic route can be described as follows:
-
Starting Materials
- 2-ethoxybenzaldehyde
- 4-methoxybenzaldehyde
- Hydrazine hydrate
- Acetic anhydride
-
Reaction Steps
Step 1: Condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Step 2: Reaction of the hydrazone with 4-methoxybenzaldehyde under acidic conditions to form the final product.
-
Reaction Conditions
- The reactions are typically carried out in ethanol or methanol as solvents.
- The reaction mixture is heated under reflux for several hours to ensure complete conversion.
- The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitroso compounds.
Reduction: Reduced forms such as hydrazines or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can be compared with other hydrazones and related compounds, such as:
- N-(2-ethoxyphenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
- N-(2-ethoxyphenyl)-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the ethoxy and methoxy groups, which can influence its reactivity, solubility, and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16-7-5-4-6-15(16)20-17(22)18(23)21-19-12-13-8-10-14(24-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
SGRKVHPGPVBDCI-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.